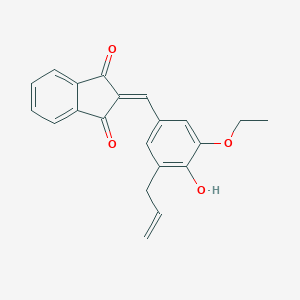![molecular formula C28H21ClN2O4 B302551 N'-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B302551.png)
N'-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-1-benzofuran-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-1-benzofuran-2-carbohydrazide is a chemical compound that has been extensively studied in scientific research. This compound has shown potential for use in various applications, including medicinal chemistry and drug development. In
Mécanisme D'action
The mechanism of action of N'-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-1-benzofuran-2-carbohydrazide involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of various kinases, including EGFR, VEGFR, and PDGFR, which are involved in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit inflammation, and protect against oxidative stress. Additionally, this compound has been shown to have neuroprotective effects and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N'-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-1-benzofuran-2-carbohydrazide in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its poor solubility and stability, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the use of N'-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-1-benzofuran-2-carbohydrazide in scientific research. These include the development of novel derivatives with improved solubility and stability, the investigation of its potential use in combination therapy with other drugs, and the exploration of its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in scientific research. This compound has potential for use in various applications, including medicinal chemistry and drug development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound have been discussed in this paper.
Méthodes De Synthèse
The synthesis of N'-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-1-benzofuran-2-carbohydrazide involves the reaction of 3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzaldehyde with 1-benzofuran-2-carbohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.
Applications De Recherche Scientifique
N'-[3-chloro-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-1-benzofuran-2-carbohydrazide has been extensively studied for its potential use in medicinal chemistry and drug development. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propriétés
Formule moléculaire |
C28H21ClN2O4 |
|---|---|
Poids moléculaire |
484.9 g/mol |
Nom IUPAC |
N-[(Z)-[3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C28H21ClN2O4/c1-33-25-14-18(16-30-31-28(32)26-15-20-8-3-5-12-24(20)35-26)13-23(29)27(25)34-17-21-10-6-9-19-7-2-4-11-22(19)21/h2-16H,17H2,1H3,(H,31,32)/b30-16- |
Clé InChI |
UAHARGUROYNPSE-UHBFCERESA-N |
SMILES isomérique |
COC1=C(C(=CC(=C1)/C=N\NC(=O)C2=CC3=CC=CC=C3O2)Cl)OCC4=CC=CC5=CC=CC=C54 |
SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=CC=CC=C3O2)Cl)OCC4=CC=CC5=CC=CC=C54 |
SMILES canonique |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=CC=CC=C3O2)Cl)OCC4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302470.png)
![2-chloro-4-{3-[(1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B302472.png)
![1-(3-methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302473.png)
![2-[(1,2-dimethyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B302474.png)
![ethyl 5-(4-chlorophenyl)-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302478.png)
![N-cyclohexyl-2-{[(6-methyl-1,3-benzodioxol-5-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B302481.png)
![3-Cyclohexyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302482.png)
![ethyl 7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302483.png)
![ethyl 5-[4-(dimethylamino)phenyl]-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302485.png)
![ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302487.png)
![ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302488.png)
![2-{[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]amino}-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B302490.png)
![2-{[5-nitro-2-(4-morpholinyl)benzylidene]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B302491.png)